molecular formula C14H23N3O8S B116045 Glutathione glycylmethyl ester CAS No. 146288-21-3

Glutathione glycylmethyl ester

Cat. No. B116045
M. Wt: 393.42 g/mol
InChI Key: DWWUEEQNZSDZMN-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutathione glycylmethyl ester (GSH-MEE) is a derivative of glutathione, an important antioxidant in the human body. GSH-MEE has been studied extensively for its potential therapeutic applications due to its ability to enhance the bioavailability and stability of glutathione.

Mechanism Of Action

Glutathione glycylmethyl ester enters cells through the same transporters as glutathione and is rapidly converted to glutathione by esterases. Glutathione is an important antioxidant that protects cells from oxidative stress by scavenging reactive oxygen species (ROS). Glutathione glycylmethyl ester enhances the bioavailability and stability of glutathione, which increases its antioxidant capacity. Glutathione glycylmethyl ester has also been shown to increase the expression of glutathione-related genes, which further enhances the cellular antioxidant defense system.

Biochemical And Physiological Effects

Studies have shown that Glutathione glycylmethyl ester has a variety of biochemical and physiological effects. Glutathione glycylmethyl ester has been shown to increase the levels of glutathione in cells and tissues, which enhances the antioxidant capacity of the body. Glutathione glycylmethyl ester has also been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. In addition, Glutathione glycylmethyl ester has been shown to have neuroprotective effects and to enhance immune function.

Advantages And Limitations For Lab Experiments

One advantage of using Glutathione glycylmethyl ester in lab experiments is its ability to enhance the bioavailability and stability of glutathione. This allows researchers to study the effects of glutathione more effectively. However, one limitation of using Glutathione glycylmethyl ester is its cost, as it is more expensive than glutathione. In addition, Glutathione glycylmethyl ester may not be suitable for all experiments, as it may have different effects than glutathione in certain contexts.

Future Directions

There are several future directions for research on Glutathione glycylmethyl ester. One area of interest is the potential therapeutic applications of Glutathione glycylmethyl ester in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of Glutathione glycylmethyl ester in cancer therapy, as it has been shown to have anti-tumor effects. In addition, further research is needed to understand the mechanisms of action of Glutathione glycylmethyl ester and to optimize its synthesis and formulation for therapeutic use.
Conclusion
In conclusion, Glutathione glycylmethyl ester is a derivative of glutathione that has been studied extensively for its potential therapeutic applications. Glutathione glycylmethyl ester enhances the bioavailability and stability of glutathione, which is important for maintaining cellular redox balance and protecting against oxidative stress. Glutathione glycylmethyl ester has a variety of biochemical and physiological effects, including anti-inflammatory and anti-apoptotic effects. While Glutathione glycylmethyl ester has advantages for lab experiments, its cost and potential differences from glutathione in certain contexts may limit its applicability. Future research on Glutathione glycylmethyl ester may lead to new therapeutic applications in neurology, oncology, and immunology.

Synthesis Methods

Glutathione glycylmethyl ester can be synthesized by reacting glutathione with methyl iodide and glycine in the presence of a base such as potassium carbonate. The reaction yields Glutathione glycylmethyl ester, which is then purified using chromatography techniques. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Glutathione glycylmethyl ester has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. Studies have shown that Glutathione glycylmethyl ester can enhance the bioavailability and stability of glutathione, which is important for maintaining cellular redox balance and protecting against oxidative stress. Glutathione glycylmethyl ester has also been shown to have anti-inflammatory and anti-apoptotic effects.

properties

CAS RN

146288-21-3

Product Name

Glutathione glycylmethyl ester

Molecular Formula

C14H23N3O8S

Molecular Weight

393.42 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2R)-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C14H23N3O8S/c1-7(18)14(24)26-6-9(13(23)16-5-11(21)25-2)17-12(22)8(15)3-4-10(19)20/h7-9,18H,3-6,15H2,1-2H3,(H,16,23)(H,17,22)(H,19,20)/t7-,8+,9+/m1/s1

InChI Key

DWWUEEQNZSDZMN-VGMNWLOBSA-N

Isomeric SMILES

C[C@H](C(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)[C@H](CCC(=O)O)N)O

SMILES

CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O

Canonical SMILES

CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O

Other CAS RN

146288-21-3

sequence

EXG

synonyms

glutathione glycylmethyl ester
GSH-(glycyl)methyl ester
GSH-Me

Origin of Product

United States

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